

The Role of Peptide Histidine Isoleucine in Prolactin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peptide histidine isoleucine*

Cat. No.: B1591452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the scientific evidence, experimental methodologies, and molecular mechanisms underlying the role of **Peptide Histidine Isoleucine** (PHI) in the regulation of prolactin (PRL) secretion. PHI, a 27-amino acid peptide, is a member of the glucagon-secretin superfamily and shares significant structural homology with Vasoactive Intestinal Peptide (VIP).^{[1][2]} Initially isolated from the porcine intestine, PHI and its human equivalent, Peptide Histidine Methionine (PHM), are also found in the central nervous system, particularly the hypothalamus.^{[2][3]} Its presence in hypothalamic systems with nerve endings in the median eminence suggests a physiological role as a prolactin-releasing factor (PRF).^[1]

Core Findings: PHI as a Prolactin-Releasing Factor

Evidence from both in vitro and in vivo studies establishes PHI as a direct and potent stimulator of prolactin secretion from anterior pituitary lactotrophs.

- **In Vitro Stimulation:** PHI consistently induces a significant, dose-dependent release of prolactin from cultured and dispersed rat anterior pituitary cells.^{[1][2][4]} The stimulatory effect is observed in concentrations ranging from 10^{-9} M to 10^{-7} M.^{[4][5]}
- **In Vivo Efficacy:** Intraventricular and intravenous administration of PHI in rats leads to a rapid and dose-related increase in plasma prolactin levels.^{[4][6]} This confirms that PHI is

biologically active in a physiological system and can effectively modulate circulating prolactin.

- Interaction with Dopamine: PHI's stimulatory effect persists even in the presence of dopamine, the primary physiological inhibitor of prolactin secretion.[2][4] This suggests that PHI can partially overcome the tonic inhibitory control exerted by the hypothalamus, a crucial characteristic for a putative PRF.
- Relationship with VIP: PHI and VIP, which are encoded by the same gene, likely act through a common binding site or receptor on pituitary lactotrophs.[3][5] While both peptides stimulate prolactin release, VIP is generally considered more potent, with a lower minimum effective dose.[2] At sub-maximal concentrations, their effects on prolactin release can be additive.[5]
- Role in Serotonergic Pathways: The prolactin-releasing effect of serotonin, a key neurotransmitter, appears to be mediated, at least in part, by hypothalamic PHI. Passive immunization studies using a specific PHI antiserum have been shown to blunt the prolactin response to serotonin stimulation in rats.[7]

Quantitative Data on PHI-Mediated Prolactin Secretion

The following tables summarize the key quantitative findings from various studies investigating the effects of PHI on prolactin release.

Table 1: In Vitro Effects of PHI on Prolactin Release

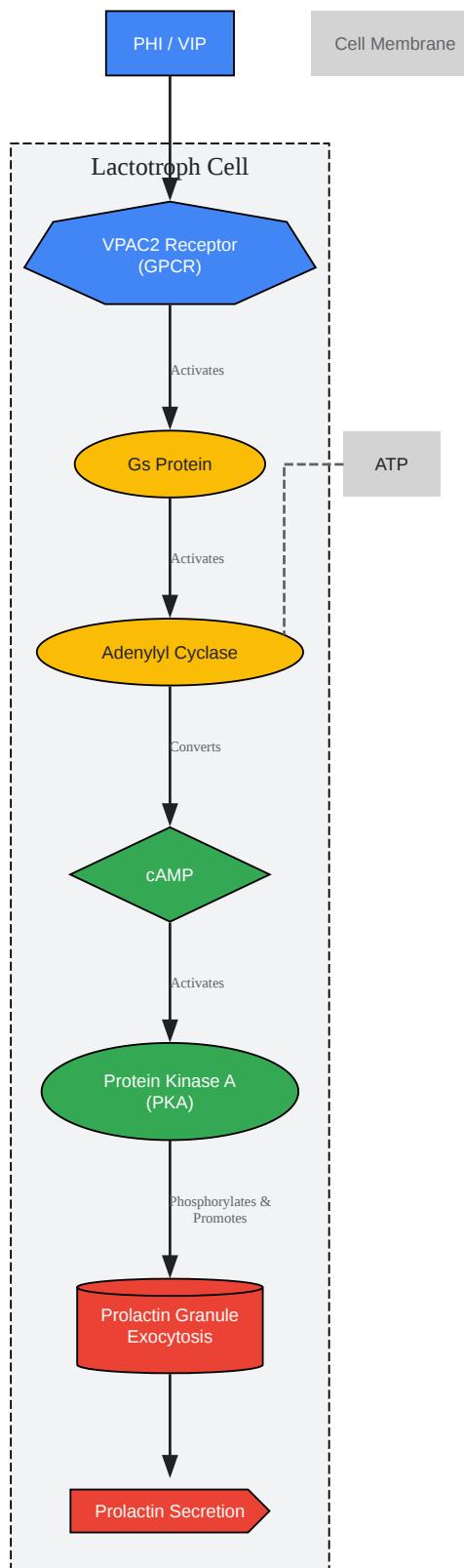
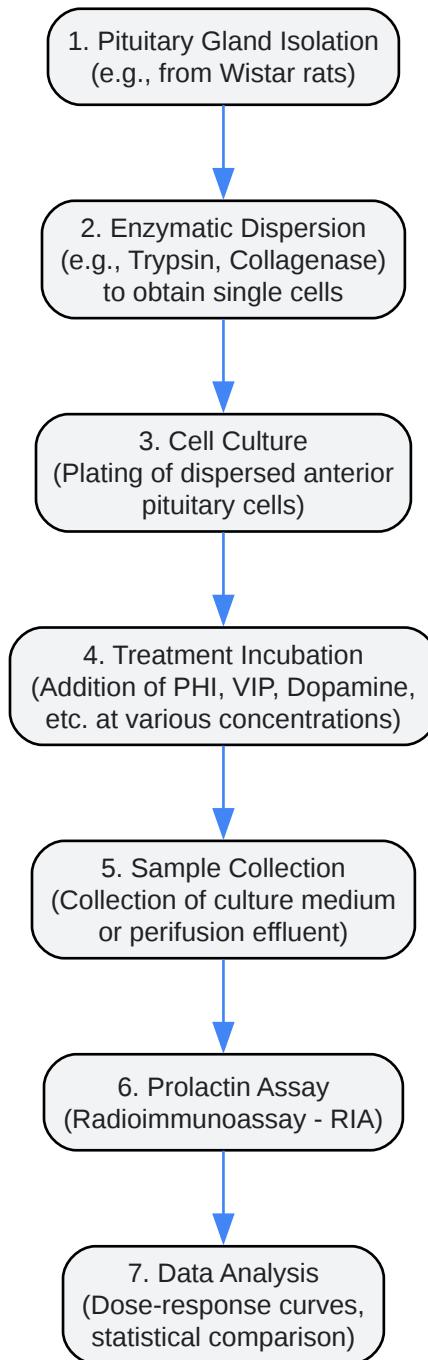

Experimental Model	Peptide	Concentration Range	Key Finding	Reference(s)
Dispersed Rat Pituitary Cells	PHI	10^{-9} M to 10^{-7} M	Dose-related increase in PRL release.	[2][5]
Superfused Rat Pituitary Cells	PHI	10^{-9} M to 10^{-7} M	Dose-dependent stimulation of PRL release.	[4]
Dispersed Rat Pituitary Cells	PHI vs. VIP	PHI: 10^{-7} M (min. effective dose) VIP: 10^{-9} M (min. effective dose)	VIP is more potent than PHI.	[2]
Rat Pituitary Cell Column	PHI + VIP	$< 10^{-7}$ M	Additive stimulating effect on PRL release.	[5]
Superfused Rat Pituitary Cells	PHI + Dopamine	PHI: 10^{-7} M Dopamine: 10^{-7} M	PHI stimulation was observed even in the presence of dopamine.	[4]

Table 2: In Vivo Effects of PHI on Plasma Prolactin Levels in Rats

Administration Route	Peptide Dosage	Animal Model	Key Finding	Reference(s)
Intraventricular	200 ng, 1 µg, 5 µg, 10 µg	Anesthetized & Conscious Rats	Significant, dose-related increase in plasma PRL.	[4]
Intravenous	10 µg	Anesthetized & Conscious Rats	Significant increase in plasma PRL.	[4]
Intravenous	Not specified	Conscious Male Rats	Prompt and significant increase in plasma PRL.	[6]

Signaling Pathways and Mechanism of Action

PHI is structurally and functionally related to VIP, and evidence suggests they share a common signaling pathway in lactotrophs.^[5] VIP is known to bind to the VPAC2 receptor, a G-protein coupled receptor (GPCR), which activates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets that facilitate the exocytosis of prolactin-containing granules.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for PHI-stimulated prolactin secretion in pituitary lactotrophs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols based on the cited literature for studying the effects of PHI on prolactin secretion in vitro.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in-vitro studies of PHI on prolactin secretion.

Anterior Pituitary Cell Culture Preparation

- **Tissue Collection:** Anterior pituitary glands are aseptically removed from decapitated rats (e.g., male Wistar or Sprague-Dawley strains). The posterior and intermediate lobes are carefully dissected and discarded.
- **Enzymatic Digestion:** The anterior pituitary tissue is minced and subjected to enzymatic dispersion. A common method involves incubation in a buffered salt solution (e.g., Hank's Balanced Salt Solution) containing enzymes such as trypsin (0.25%) and collagenase/dispase, often with DNase I to prevent cell clumping from released DNA. Incubation is typically performed at 37°C for a set period.
- **Mechanical Dissociation:** Following enzymatic treatment, the tissue fragments are gently triturated using a series of Pasteur pipettes with decreasing bore sizes to yield a single-cell suspension.
- **Cell Plating:** The cell suspension is filtered, washed, and resuspended in a suitable culture medium (e.g., DMEM or Medium 199) supplemented with fetal bovine serum, horse serum, and antibiotics. Cells are then plated into multi-well culture plates at a specific density (e.g., 2.5×10^5 cells/well) and incubated for 48-72 hours to allow for attachment and recovery before experimentation.

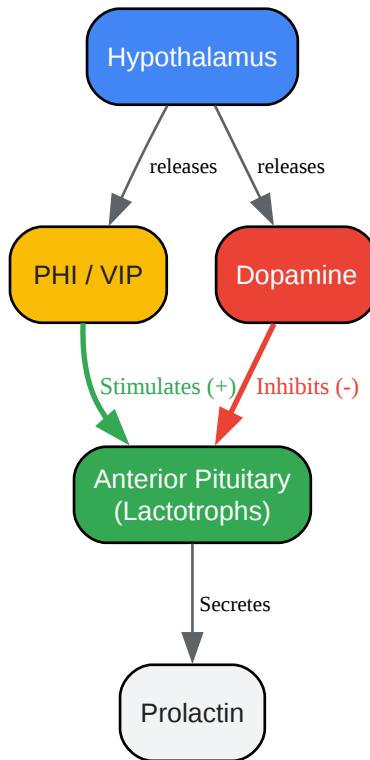
Static Culture Incubation Protocol

- **Pre-incubation:** On the day of the experiment, the culture medium is removed, and the cell monolayers are washed with a serum-free test medium. Cells are then pre-incubated in this medium for 1-2 hours to establish a stable baseline secretion rate.
- **Treatment:** The pre-incubation medium is replaced with fresh medium containing the test substances (e.g., PHI at concentrations from 10^{-11} M to 10^{-6} M, VIP, dopamine, or vehicle control).

- Incubation: The cells are incubated for a defined period (e.g., 3-4 hours) at 37°C in a humidified incubator.
- Sample Collection: At the end of the incubation period, the medium is collected from each well, centrifuged to remove any cellular debris, and the supernatant is stored at -20°C or -80°C until assayed for prolactin content.

Pituitary Cell Superfusion (Perifusion) Protocol

This dynamic method allows for the study of temporal changes in hormone secretion.


- System Setup: Dispersed pituitary cells are mixed with a carrier matrix (e.g., Bio-Gel or Cytodex beads) and loaded into small superfusion chambers. The chambers are maintained at 37°C and continuously perfused with a buffered medium at a constant flow rate (e.g., 0.5-1.0 mL/min) using a peristaltic pump.
- Stabilization: The system is allowed to stabilize for 90-120 minutes, during which effluent fractions are collected at regular intervals (e.g., every 5-10 minutes) to establish a stable baseline of prolactin secretion.
- Pulsatile Stimulation: The perfusion medium is switched to one containing the test substance (e.g., PHI at 10^{-7} M) for a defined pulse duration (e.g., 10-20 minutes).
- Washout and Collection: Following the pulse, the system is returned to the control medium. Effluent fractions continue to be collected throughout the experiment to measure the peak response and the return to baseline.

Prolactin Measurement

Prolactin concentrations in the collected culture medium, perifusion effluent, or plasma samples are typically quantified using a specific and sensitive Radioimmunoassay (RIA). Standard RIA kits (e.g., provided by the National Institute of Diabetes and Digestive and Kidney Diseases - NIDDK) are often used, with results expressed in nanograms per milliliter (ng/mL) relative to a standard reference preparation.

Logical Relationships in Prolactin Control

PHI acts as a neuroendocrine signaling molecule within the broader hypothalamic-pituitary axis, which is the central control system for prolactin regulation.

[Click to download full resolution via product page](#)

Caption: Hierarchical control of prolactin secretion involving PHI.

Conclusion

Peptide Histidine Isoleucine is a significant, albeit less potent than VIP, stimulatory regulator of prolactin secretion. Its ability to act directly on pituitary lactotrophs, even in the presence of dopaminergic inhibition, solidifies its role as a physiological prolactin-releasing factor. The data strongly suggest that PHI, alongside VIP, contributes to the complex multifactorial control of prolactin homeostasis. For drug development professionals, the PHI/VIP signaling pathway in lactotrophs represents a potential target for modulating prolactin levels in various pathological conditions. Further research into the specific receptor subtypes and downstream effectors could unveil novel therapeutic strategies for managing disorders of prolactin secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide histidine methionine may be a prolactin-releasing hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further evidence that peptide histidine isoleucine (PHI) may function as a prolactin releasing factor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between vasoactive intestinal polypeptide (VIP) and peptide histidine isoleucine (PHI) in stimulating the secretion of prolactin from rat anterior pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulatory effect of peptide histidine isoleucine amide 1-27 on prolactin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of peptide histidine isoleucine (PHI) in prolactin secretion induced by serotonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Peptide Histidine Isoleucine in Prolactin Secretion: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591452#peptide-histidine-isoleucine-role-in-prolactin-secretion>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com